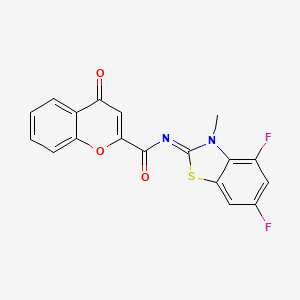![molecular formula C16H18N2O4 B2560051 Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate CAS No. 2361695-18-1](/img/structure/B2560051.png)
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate, also known as MPBC, is a synthetic compound that has gained attention in the scientific community due to its potential use in drug discovery and development. MPBC is a pyrrolidine derivative that has shown promising results in various studies related to the treatment of cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate is not fully understood. However, it has been suggested that it may act through multiple pathways. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Activation of the Nrf2 pathway has been shown to protect neuronal cells against oxidative stress.
Biochemical and Physiological Effects
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which leads to the induction of cell cycle arrest and apoptosis in cancer cells. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to protect neuronal cells against oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have a high potency against cancer cell lines, making it an attractive lead compound for drug discovery and development. However, there are also limitations to using Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate in lab experiments. It has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. In addition, the mechanism of action of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate is not fully understood, which makes it difficult to optimize its activity and selectivity.
Zukünftige Richtungen
There are several future directions for the study of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate. One direction is to further study its anti-cancer activity in vivo, particularly in animal models of cancer. Another direction is to optimize the pharmacokinetic properties of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate to improve its efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate and its potential targets. Finally, Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate can be used as a lead compound for the development of novel drugs that target cancer, inflammation, and neurological disorders.
Synthesemethoden
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-aminobenzoic acid with 2-acetyl-1-pyrroline to form an intermediate, which is then reacted with methyl chloroformate to yield Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has shown potential as a lead compound in drug discovery and development. It has been studied extensively in vitro and in vivo for its anti-cancer, anti-inflammatory, and neuroprotective properties. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to protect neuronal cells against oxidative stress and cell death.
Eigenschaften
IUPAC Name |
methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-14(19)17-13-6-4-11(5-7-13)15(20)18-9-8-12(10-18)16(21)22-2/h3-7,12H,1,8-10H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNVZCNNBLTKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2559969.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2559970.png)
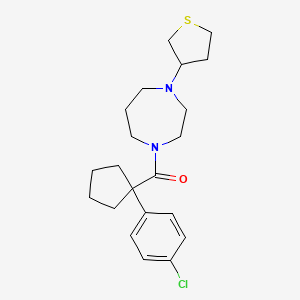
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2559972.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2559975.png)
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2559976.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2559978.png)

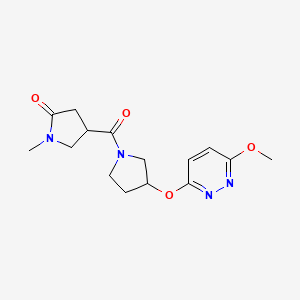
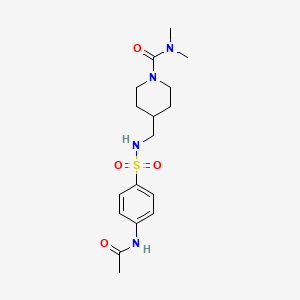
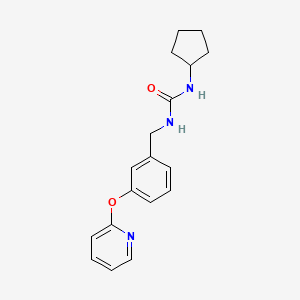
![Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2559987.png)
